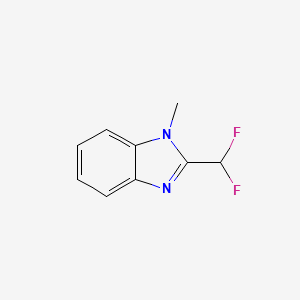

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advancements, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Synthesis Analysis

The synthesis of “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” involves difluoromethylation processes . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” has been studied using various techniques . The geometries of neutral DFMO (2-(difluoromethyl)ornithine), its protonated cations, as well as corresponding hydrate and solvate (2-(difluoromethyl)ornithine hydrochloride hydrate) in the ground singlet state have been completely optimized .Chemical Reactions Analysis

The chemical reactions involving “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” have been studied . An efficient and general strategy for the construction of 2-fluoroindoles has been reported, which involves a wide variety of 2-fluoroindoles accessed with high efficiency and chemoselectivity .Applications De Recherche Scientifique

Late-Stage Difluoromethylation Reactions

Difluoromethylation is a powerful tool in synthetic chemistry. Researchers have explored X–CF₂H bond formation, where X represents carbon (sp), carbon (sp²), carbon (sp³), oxygen, nitrogen, or sulfur. Metal-based methods have emerged for transferring CF₂H to carbon (sp²) sites, both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp²)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent advancements have allowed site-selective installation of CF₂H onto large biomolecules like proteins .

Photocatalytic Difluoromethylation

Photocatalysis has gained attention for difluoromethylation reactions. For instance, the regioselectivity of difluoromethylation of coumarin derivatives depends on the stability of the benzyl radical formed as an intermediate. Researchers have explored radical generation from difluoroacetic anhydride under Ru-photocatalysis, leading to the formation of difluoromethyl radicals (CF₂H) and their subsequent reactions with various substrates .

Pharmaceutical Relevance

The difluoromethyl group can enhance the properties of drug molecules. Researchers have investigated its impact on pharmacokinetics, metabolic stability, and binding affinity. Computational studies, including molecular docking and density functional theory (DFT), have shed light on the interactions between 4-difluoromethyl quinoxalin derivatives and their biological targets .

Safety And Hazards

Propriétés

IUPAC Name |

2-(difluoromethyl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGGNLKUNISIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[[[(1,1-dimethylethoxy)carbonyl]amino]carbonyl]- (9CI)](/img/no-structure.png)

![2H-Thiazolo[5,4-C]carbazole](/img/structure/B574461.png)

![2,3-Dihydroimidazo[1,5-a]benzimidazole-1-thione](/img/structure/B574462.png)